

Investigating the WDR5-MLL Interaction with OICR-9429: A Technical Guide

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Compound of Interest

Compound Name: OICR11029

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and quantitative parameters of the interaction between the WD40-repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) protein, and its potent inhibition by the small molecule antagonist OICR-9429. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the experimental methodologies used to characterize this critical interaction in the context of cancer research, particularly in acute myeloid leukemia (AML).

Core Concepts: The WDR5-MLL Interaction

The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine 4 (H3K4), a critical epigenetic mark for transcriptional activation. WDR5 is an essential component of this complex, acting as a scaffold and presenting the histone H3 tail for methylation by the MLL1 catalytic subunit. The interaction between WDR5 and a specific "Win" motif on MLL1 is crucial for the integrity and enzymatic activity of the complex. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making the WDR5-MLL1 interaction a prime target for therapeutic intervention.^{[1][2][3]}

OICR-9429: A Potent Antagonist

OICR-9429 is a first-in-class, potent, and highly selective small molecule antagonist of the WDR5-MLL interaction.^[4] It competitively binds to the central peptide-binding pocket on WDR5, the same site that recognizes the MLL1 "Win" motif.^{[5][6]} This disruption of the protein-

protein interaction compromises the MLL1 complex's activity, leading to a reduction in H3K4 trimethylation and subsequent anti-leukemic effects.[6][7]

Quantitative Data Summary

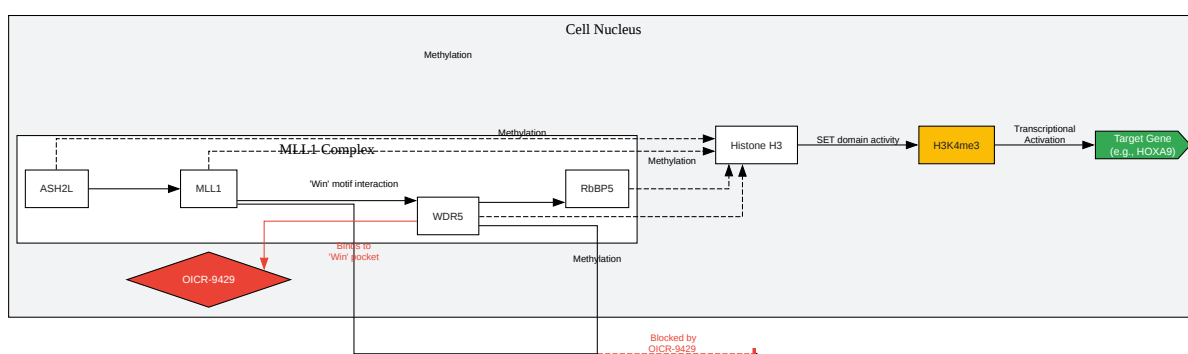
The following tables summarize the key quantitative data for the interaction of OICR-9429 with WDR5.

Binding Affinity (Kd)	Method	Value (nM)	Reference
OICR-9429 to WDR5	Surface Plasmon Resonance (Biacore)	24	[8]
OICR-9429 to WDR5	Surface Plasmon Resonance (Biacore)	51	[9]
OICR-9429 to WDR5	Isothermal Titration Calorimetry (ITC)	52	[8][9]
OICR-9429 to WDR5	Fluorescence Polarization (FP)	93 ± 28	[5][10]
OICR-9429 to WDR5	Function Assay (SPR)	30	[10]

Displacement and Inhibition	Method	Value (nM)	Reference
Kdisp (MLL Win peptide)	Fluorescence Polarization (FP)	64 ± 4	[5][10]
Ki	Fluorescence Polarization (FP)	64	[11]
IC50	Disruption of WDR5-MLL1/RbBP5 in cells	< 1000	[9]
IC50	Fluorescence Polarization (FP)	64	

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of the WDR5-MLL complex in H3K4 trimethylation and how OICR-9429 disrupts this process.



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Caption: Mechanism of OICR-9429 inhibition of the WDR5-MLL complex.

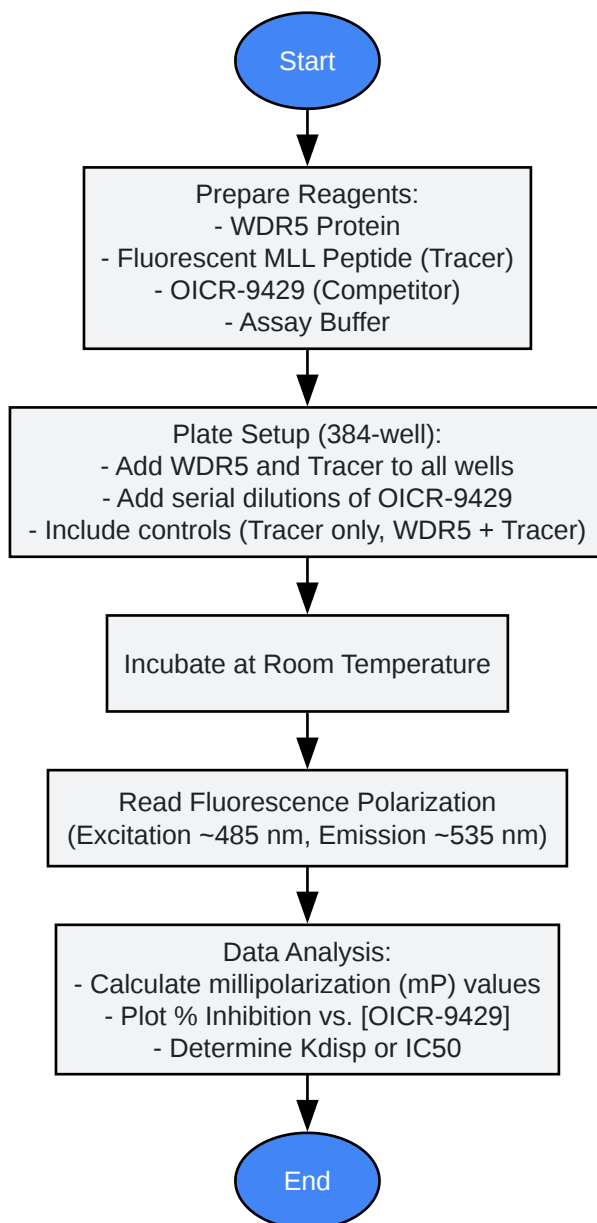
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of OICR-9429 to displace a fluorescently labeled MLL "Win" peptide from WDR5.

Workflow:



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Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

Detailed Steps:

- Reagents:
 - Recombinant human WDR5 (residues 1-334) is expressed and purified.

- A synthetic MLL1 peptide (e.g., ARAEVHLRKSAFD) is labeled with a fluorophore like fluorescein (FAM).
- OICR-9429 is dissolved in DMSO to create a stock solution for serial dilutions.
- Assay buffer (e.g., HEPES-based buffer) is prepared.
- Procedure:
 - Assays are performed in black, non-binding 384-well plates.
 - A fixed concentration of WDR5 protein and fluorescently labeled MLL peptide are added to each well.
 - A serial dilution of OICR-9429 is added to the wells.
 - The plate is incubated for a set period (e.g., 30 minutes) at room temperature to reach equilibrium.
- Data Acquisition:
 - Fluorescence polarization is measured using a plate reader capable of detecting parallel and perpendicular fluorescence intensity.
- Data Analysis:
 - The decrease in fluorescence polarization signal indicates the displacement of the fluorescent peptide by OICR-9429.[\[5\]](#)
 - The percentage of inhibition is calculated, and the data is fitted to a dose-response curve to determine the displacement constant (K_{disp}) or IC_{50} value.[\[12\]](#)

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (K_d) of OICR-9429 to WDR5 in a label-free manner.

Detailed Steps:

- Immobilization:
 - Recombinant His-tagged WDR5 protein is immobilized onto a sensor chip (e.g., a Ni-NTA sensor chip).
- Binding Analysis:
 - A series of concentrations of OICR-9429 in a suitable running buffer are flowed over the sensor chip surface.
 - The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
- Data Analysis:
 - The association rate (k_a) and dissociation rate (k_d) are determined by fitting the sensorgram data to a suitable binding model.
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d/k_a .

Cellular Assays

These assays assess the biological effects of OICR-9429 in a cellular context.

Cell Viability Assay (e.g., CellTiter-Glo):

- Cell Culture:
 - Human acute myeloid leukemia (AML) cells (e.g., primary AML cells) are seeded in 96-well plates.[\[10\]](#)
- Treatment:
 - Cells are treated with a range of concentrations of OICR-9429 or a vehicle control (e.g., 0.05% DMSO).[\[10\]](#)
- Incubation:
 - Plates are incubated for a specified period (e.g., 72 hours).[\[10\]](#)

- Measurement:
 - Cell viability is measured using a luminescent assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[10]

Co-Immunoprecipitation (Co-IP) and Western Blotting: This method is used to confirm that OICR-9429 disrupts the interaction between WDR5 and other MLL complex components within cells.[5]

- Cell Treatment:
 - Cells (e.g., HEK293 transfected with FLAG-tagged WDR5) are treated with OICR-9429 or a vehicle control.[5]
- Lysis and Immunoprecipitation:
 - Cells are lysed, and the FLAG-tagged WDR5 is immunoprecipitated using anti-FLAG antibodies.
- Western Blotting:
 - The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with antibodies against MLL and RbBP5 to detect the amount of these proteins that co-immunoprecipitated with WDR5. A dose-dependent decrease in co-precipitated MLL and RbBP5 indicates the disruptive effect of OICR-9429.[5]

Conclusion

OICR-9429 is a well-characterized and potent chemical probe for studying the WDR5-MLL interaction. Its ability to selectively disrupt this key protein-protein interaction has been quantitatively demonstrated through various biophysical and cellular assays. The detailed protocols and data presented in this guide provide a solid foundation for researchers investigating the role of the WDR5-MLL complex in health and disease and for the development of novel epigenetic therapies.

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